In-Depth Technical Guide: 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine (CAS No. 885267-37-8)
In-Depth Technical Guide: 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine (CAS No. 885267-37-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the development of kinase inhibitors.
Core Compound Data
Quantitative data for 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is summarized in the table below. This information is crucial for its identification, handling, and use in experimental settings.
| Parameter | Value | Reference |
| CAS Number | 885267-37-8 | [1] |
| Molecular Formula | C₈H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 262.10 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typical) | |
| Solubility | Soluble in DMSO, Methanol |
Synthesis and Experimental Protocols
A logical workflow for this synthesis is outlined below:
Caption: Logical workflow for the synthesis of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the synthesis of analogous compounds:
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Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine and a slight excess of 2,2-dimethoxyethanamine in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).
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Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture.
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Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
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Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activity and Drug Development Applications
Derivatives of 2-aminopyrimidine are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[3] The bromine atom at the 5-position serves as a useful handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for drug screening.
Role as a Kinase Inhibitor Intermediate
The core structure of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is a key building block for the synthesis of potent and selective kinase inhibitors. The pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.[4][5]
The general mechanism of action for pyrimidine-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
A simplified representation of a generic kinase signaling pathway and the point of inhibition by a pyrimidine derivative is shown below:
Caption: Simplified diagram of a kinase signaling pathway and inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory activity of compounds derived from 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a standard in vitro kinase assay can be employed. The following is a general protocol for a luminescence-based kinase assay.
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Compound Preparation: Prepare a serial dilution of the test compound in dimethyl sulfoxide (DMSO).
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Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP in a reaction buffer.
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Incubation: Add the diluted test compound to the wells and incubate the plate at room temperature for a specified time (e.g., 1 hour).
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Detection: Add a luciferase-based ATP detection reagent to the wells. The amount of light produced is inversely proportional to the kinase activity.
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Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the compound concentration.
The workflow for a typical kinase inhibition assay is depicted below:
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Conclusion
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is a valuable chemical intermediate with significant potential in the field of drug discovery. Its structure provides a versatile platform for the synthesis of novel kinase inhibitors and other biologically active molecules. The synthetic and experimental protocols outlined in this guide, though generalized, offer a solid foundation for researchers and scientists working with this compound and its derivatives. Further exploration and specific application-based studies are warranted to fully elucidate the therapeutic potential of molecules derived from this promising scaffold.
References
- 1. scbt.com [scbt.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
